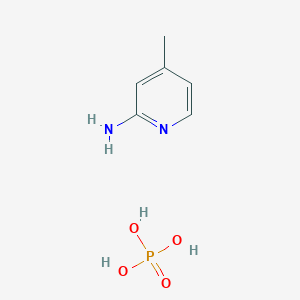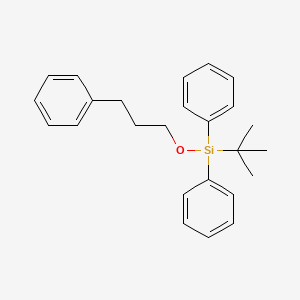
tert-Butyl(diphenyl)(3-phenylpropoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(diphenyl)(3-phenylpropoxy)silane is an organosilicon compound with the molecular formula C23H28OSi. It is a member of the silane family, characterized by the presence of a silicon atom bonded to organic groups. This compound is notable for its use in various chemical reactions and applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl(diphenyl)(3-phenylpropoxy)silane can be synthesized through a multi-step process involving the reaction of tert-butylchlorodiphenylsilane with 3-phenylpropanol. The reaction typically occurs in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(diphenyl)(3-phenylpropoxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form silanol derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to produce silane derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl(diphenyl)(3-phenylpropoxy)silane has a wide range of applications in scientific research:
Biology: The compound is used in the modification of biomolecules to enhance their stability and reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl(diphenyl)(3-phenylpropoxy)silane involves its ability to form stable bonds with various organic and inorganic molecules. The silicon atom in the compound can interact with different functional groups, leading to the formation of stable complexes. These interactions are facilitated by the unique electronic and steric properties of the tert-butyl and diphenyl groups attached to the silicon atom .
Comparison with Similar Compounds
Similar Compounds
tert-Butylchlorodiphenylsilane: Similar in structure but contains a chlorine atom instead of the 3-phenylpropoxy group.
Diphenylsilane: Lacks the tert-butyl and 3-phenylpropoxy groups, making it less sterically hindered.
tert-Butyldimethylsilane: Contains methyl groups instead of phenyl groups, resulting in different reactivity and steric properties.
Uniqueness
tert-Butyl(diphenyl)(3-phenylpropoxy)silane is unique due to the presence of the 3-phenylpropoxy group, which provides additional steric hindrance and electronic effects. This makes the compound particularly useful in reactions where selective protection or modification of functional groups is required .
Properties
CAS No. |
142025-03-4 |
|---|---|
Molecular Formula |
C25H30OSi |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
tert-butyl-diphenyl-(3-phenylpropoxy)silane |
InChI |
InChI=1S/C25H30OSi/c1-25(2,3)27(23-17-9-5-10-18-23,24-19-11-6-12-20-24)26-21-13-16-22-14-7-4-8-15-22/h4-12,14-15,17-20H,13,16,21H2,1-3H3 |
InChI Key |
JAPPUCOGNJXPJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[2-(Azulen-1-yl)-2,3-dihydro-1H-inden-1-ylidene]methyl}azulene](/img/structure/B12529759.png)
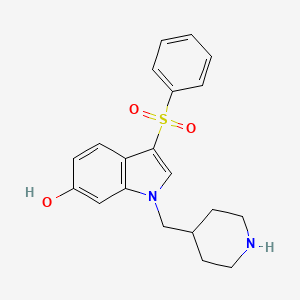
![3-Nitro-2-phenyl-10H-pyridazino[6,1-b]quinazolin-10-one](/img/structure/B12529764.png)
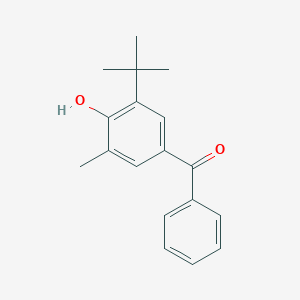
![2-[(E)-Ethylideneamino]benzamide](/img/structure/B12529803.png)
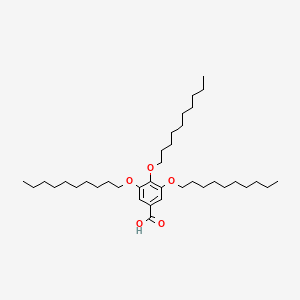
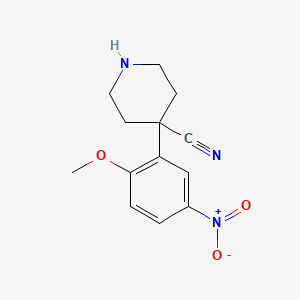

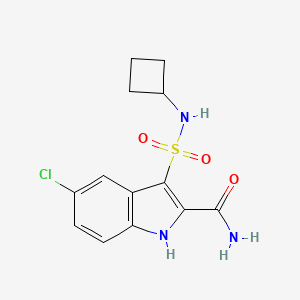
![Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate](/img/structure/B12529833.png)
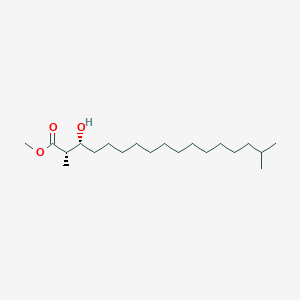
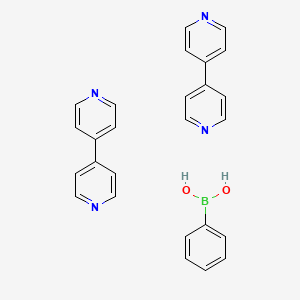
![9-[(4-Ethenylphenyl)methyl]-9H-fluorene](/img/structure/B12529850.png)
